The synthesis of 2-(Dimethylamino)acetaldehyde hydrochloride can be achieved through several methods, but one common approach involves the reaction of formaldehyde with dimethylamine. The general synthesis process can be outlined as follows:
In a specific patent, the synthesis was conducted by chlorinating dimethylethanolamine using thionyl chloride under controlled temperatures (5-15 °C), followed by refluxing with absolute ethanol for one hour to yield 2-(Dimethylamino)acetaldehyde hydrochloride with high purity (>99%) and a melting point between 201-204 °C .
The molecular structure of 2-(Dimethylamino)acetaldehyde hydrochloride can be described as follows:
The InChI representation for this compound is InChI=1S/C4H10ClNO/c1-5(2)3-4-6/h4H,3H2,1-2H3
, providing a comprehensive description of its connectivity and stereochemistry.
2-(Dimethylamino)acetaldehyde hydrochloride is involved in various chemical reactions:
These reactions highlight the versatility of 2-(Dimethylamino)acetaldehyde hydrochloride in synthetic organic chemistry.
The mechanism of action for 2-(Dimethylamino)acetaldehyde hydrochloride primarily revolves around its reactivity as both a nucleophile and electrophile:
The specific pathways and molecular targets depend on the context of its use in chemical synthesis or biological applications, making it a valuable intermediate in organic synthesis .
The physical and chemical properties of 2-(Dimethylamino)acetaldehyde hydrochloride include:
These properties influence its handling and application in laboratory settings.
2-(Dimethylamino)acetaldehyde hydrochloride finds several applications across different fields:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: